molecular formula C9H15NO B13162549 1-(1-Aminocyclobutyl)pent-4-en-1-one

1-(1-Aminocyclobutyl)pent-4-en-1-one

Cat. No.: B13162549
M. Wt: 153.22 g/mol
InChI Key: UNPORJCPBXJQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminocyclobutyl)pent-4-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by a cyclobutyl ring attached to an amino group and a pent-4-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a pent-4-en-1-one precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and ketones.

Scientific Research Applications

1-(1-Aminocyclobutyl)pent-4-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)pent-4-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

    1-(1-Aminocyclobutyl)pent-4-en-2-one: Similar structure but with a different position of the ketone group.

    Cyclobutylamine derivatives: Compounds with similar cyclobutyl and amino functionalities.

Uniqueness: 1-(1-Aminocyclobutyl)pent-4-en-1-one stands out due to its specific structural arrangement, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclobutyl)pent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-3-5-8(11)9(10)6-4-7-9/h2H,1,3-7,10H2

InChI Key

UNPORJCPBXJQAL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1(CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.